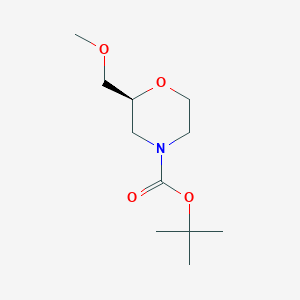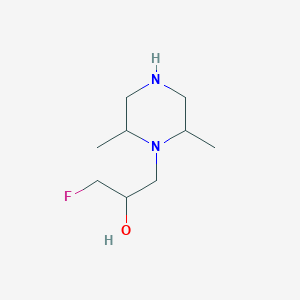
1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
Industrial production methods for piperazine derivatives often involve the ammoniation of 1,2-dichloroethane or ethanolamine . These processes are scalable and suitable for large-scale production, making them ideal for industrial applications.
Chemical Reactions Analysis
1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various receptors and enzymes in the body, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol can be compared with other piperazine derivatives such as:
1-(2,6-Dimethylphenyl)piperazine: Known for its use in pharmaceuticals.
1-(2,6-Dimethylpiperazin-1-yl)acetamide: Used as an intermediate in the synthesis of other compounds.
The uniqueness of this compound lies in its fluorine atom, which can significantly alter its chemical and biological properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C9H19FN2O |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperazin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-7-4-11-5-8(2)12(7)6-9(13)3-10/h7-9,11,13H,3-6H2,1-2H3 |
InChI Key |
WINPFJLGZLHPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(N1CC(CF)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


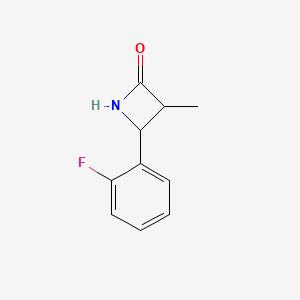
![1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
![(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
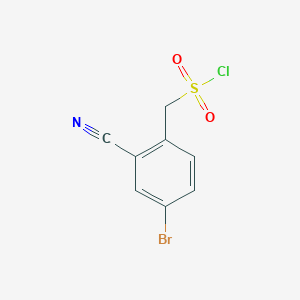
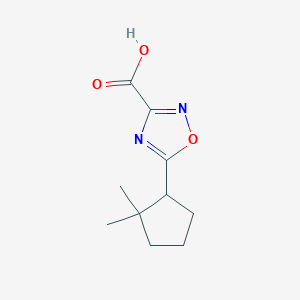
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
![{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13070486.png)

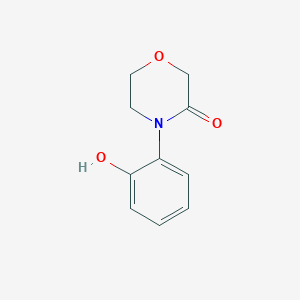
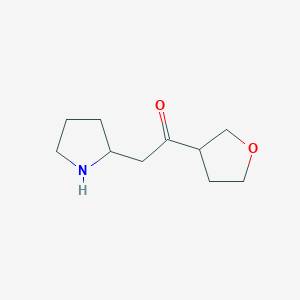
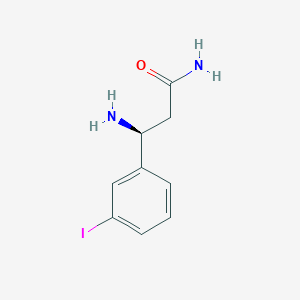

![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)
